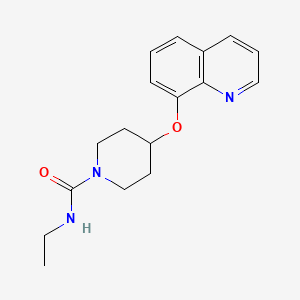
N-ethyl-4-(quinolin-8-yloxy)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-4-(quinolin-8-yloxy)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
N-ethyl-4-(quinolin-8-yloxy)piperidine-1-carboxamide is a potent, time-dependent, irreversible FAAH inhibitor . FAAH (Fatty Acid Amide Hydrolase) is an integral membrane protein that catalyzes the hydrolysis of bioactive fatty amides, including anandamide and oleamide. By inhibiting FAAH, this compound increases the concentration of these fatty amides, leading to various physiological effects.
Mode of Action
The compound interacts with FAAH by binding to its active site, leading to the inhibition of the enzyme’s activity . This prevents the breakdown of fatty acid amides, resulting in an increase in their concentrations. The increased levels of these fatty amides can then interact with their respective receptors and exert their effects.
Biochemical Analysis
Biochemical Properties
It is known that quinoline, a core structure in this compound, has been found to have various pharmacological activities . The presence of the piperidine moiety could potentially influence its interaction with various enzymes and proteins .
Cellular Effects
Related compounds have shown to have significant effects on cellular processes .
Molecular Mechanism
It is known that quinoline-containing compounds can interact with various protein kinases .
Metabolic Pathways
Related compounds have been found to undergo various metabolic transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-(quinolin-8-yloxy)piperidine-1-carboxamide typically involves the following steps:
Formation of Quinoline Derivative: The quinoline moiety is synthesized through a series of reactions starting from aniline derivatives. The process often involves cyclization reactions to form the quinoline ring.
Etherification: The quinoline derivative is then subjected to etherification with piperidine-1-carboxamide. This step involves the reaction of the quinoline derivative with an appropriate alkylating agent to introduce the piperidine moiety.
N-ethylation: The final step involves the N-ethylation of the piperidine ring to obtain the desired compound. This can be achieved using ethylating agents such as ethyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-4-(quinolin-8-yloxy)piperidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides, which are important intermediates in the synthesis of other quinoline derivatives.
Reduction: Reduction reactions can be used to modify the quinoline ring, leading to the formation of dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Dihydroquinoline derivatives
Substitution: Various substituted piperidine derivatives
Scientific Research Applications
N-ethyl-4-(quinolin-8-yloxy)piperidine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A basic structure similar to N-ethyl-4-(quinolin-8-yloxy)piperidine-1-carboxamide but without the piperidine and carboxamide groups.
Chloroquine: A well-known antimalarial drug with a quinoline core structure.
Quinolin-2-one: Another quinoline derivative with different functional groups.
Uniqueness
This compound is unique due to the presence of both the quinoline and piperidine moieties, which confer distinct biological activities. The combination of these two moieties allows for a broader range of interactions with biological targets, making it a versatile compound in scientific research.
Properties
IUPAC Name |
N-ethyl-4-quinolin-8-yloxypiperidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-2-18-17(21)20-11-8-14(9-12-20)22-15-7-3-5-13-6-4-10-19-16(13)15/h3-7,10,14H,2,8-9,11-12H2,1H3,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATXKMEFTWFNNOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCC(CC1)OC2=CC=CC3=C2N=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2355942.png)
![1-(2-Ethylbenzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2355944.png)

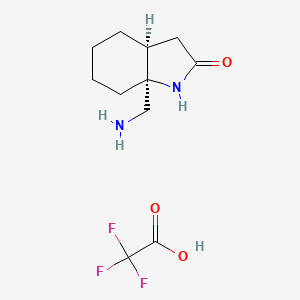
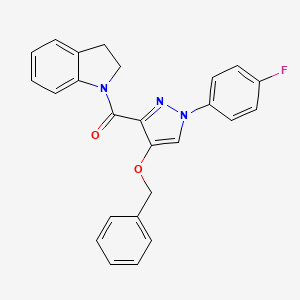
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2355952.png)
![1-Methyl-8-(3-methylphenyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2355954.png)

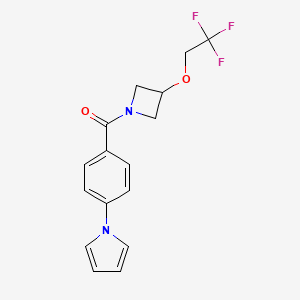
![5-Methyl-3-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-4-isothiazolecarbonitrile](/img/structure/B2355958.png)
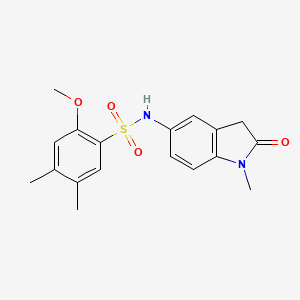
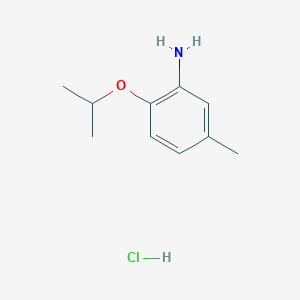
![6-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethylquinoxaline](/img/structure/B2355963.png)
